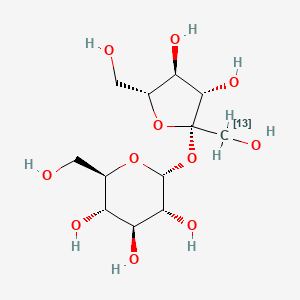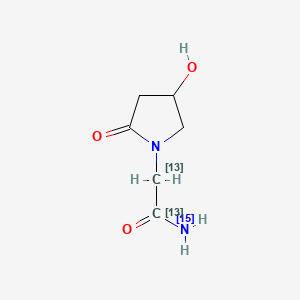![molecular formula C5H10O5 B584058 L-[2-13C]Xylose CAS No. 478506-63-7](/img/structure/B584058.png)
L-[2-13C]Xylose
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
L-[2-13C]Xylose is a labeled form of xylose, a naturally occurring sugar found in plants, particularly in the fibrous parts such as wood, straw, and corn husks . The “L” denotes the levorotary form, and the “[2-13C]” indicates that the carbon-2 position in the xylose molecule is labeled with the carbon-13 isotope. This labeling is particularly useful in various scientific studies, including metabolic and biochemical research.
準備方法
Synthetic Routes and Reaction Conditions
The preparation of L-[2-13C]Xylose typically involves the incorporation of the carbon-13 isotope into the xylose molecule. This can be achieved through various synthetic routes, including:
Fermentation: Utilizing microorganisms such as yeast strains that can metabolize xylose. The fermentation process can be optimized to incorporate the carbon-13 isotope into the xylose molecule.
Chemical Synthesis: Starting from a precursor molecule that already contains the carbon-13 isotope, followed by a series of chemical reactions to form this compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale fermentation processes using genetically engineered microorganisms that can efficiently incorporate the carbon-13 isotope. The process conditions, such as temperature, pH, and nutrient availability, are carefully controlled to maximize yield and purity .
化学反応の分析
Types of Reactions
L-[2-13C]Xylose can undergo various chemical reactions, including:
Oxidation: Conversion to xylonic acid using oxidizing agents.
Reduction: Formation of xylitol using reducing agents.
Isomerization: Conversion to xylulose using isomerase enzymes.
Common Reagents and Conditions
Oxidation: Typically involves oxidizing agents such as nitric acid or potassium permanganate.
Reduction: Commonly uses reducing agents like sodium borohydride or catalytic hydrogenation.
Isomerization: Utilizes enzymes such as xylose isomerase under specific pH and temperature conditions.
Major Products Formed
Xylonic Acid: Formed through oxidation.
Xylitol: Produced via reduction.
Xylulose: Result of isomerization.
科学的研究の応用
L-[2-13C]Xylose has a wide range of applications in scientific research:
Metabolic Studies: Used to trace metabolic pathways and understand the metabolism of xylose in various organisms.
Biochemical Research: Helps in studying enzyme mechanisms and the role of xylose in biochemical processes.
Medical Research: Utilized in diagnostic tests to assess intestinal absorption and other metabolic functions.
Industrial Applications: Plays a role in the production of biofuels and biochemicals from lignocellulosic biomass.
作用機序
The mechanism of action of L-[2-13C]Xylose involves its incorporation into metabolic pathways where it serves as a substrate for various enzymes. The carbon-13 label allows researchers to track its conversion and utilization in different biochemical processes. For example, in the presence of xylose isomerase, this compound is converted to L-[2-13C]Xylulose, which can then enter the pentose phosphate pathway .
類似化合物との比較
Similar Compounds
D-Xylose: The dextrorotary form of xylose, commonly found in nature.
Xylulose: An isomer of xylose, often formed through isomerization reactions.
Xylitol: A sugar alcohol derived from the reduction of xylose.
Uniqueness
L-[2-13C]Xylose is unique due to the presence of the carbon-13 isotope, which makes it particularly valuable for tracing and studying metabolic pathways. This isotopic labeling provides a distinct advantage in research applications where precise tracking of the molecule is required .
特性
IUPAC Name |
(3S,4R,5S)-(313C)oxane-2,3,4,5-tetrol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10O5/c6-2-1-10-5(9)4(8)3(2)7/h2-9H,1H2/t2-,3+,4-,5?/m0/s1/i4+1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SRBFZHDQGSBBOR-GLGCVUBSSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(C(C(O1)O)O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H]([C@H]([13C@@H](C(O1)O)O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10O5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
151.12 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![Pyrido[3,2-e][1,2,4]triazin-5-ol](/img/structure/B583975.png)












